molecular formula C18H19FN2O B248038 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE

3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE

Cat. No.: B248038
M. Wt: 298.4 g/mol
InChI Key: KCENAYZKEVDPSD-UHFFFAOYSA-N
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Description

3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a fluorophenyl group and a propanamide moiety attached to the isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE typically involves the following steps:

    Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Formation of Propanamide Moiety: The propanamide moiety can be introduced through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the isoquinoline ring or the propanamide moiety is oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as the reduction of the carbonyl group in the propanamide moiety to form an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the isoquinoline ring or the fluorophenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives such as isoquinoline N-oxides or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving isoquinoline derivatives and fluorinated compounds.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)-3,4-dihydroisocoumarin: A compound with a similar fluorophenyl group but a different core structure.

    (2R)-rel-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran: A compound with a similar fluorophenyl group but a different ring system.

Uniqueness

3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE is unique due to its specific combination of the isoquinoline ring, fluorophenyl group, and propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C18H19FN2O/c19-16-7-3-4-8-17(16)20-18(22)10-12-21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22)

InChI Key

KCENAYZKEVDPSD-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=CC=C3F

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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